molecular formula C5H8ClNO B101947 2-chloro-N-cyclopropylacetamide CAS No. 19047-31-5

2-chloro-N-cyclopropylacetamide

Cat. No.: B101947
CAS No.: 19047-31-5
M. Wt: 133.57 g/mol
InChI Key: ZPWIVSGEQGESFF-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropylacetamide is an organic compound with the molecular formula C5H8ClNO It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further bonded to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+Chloroacetyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and chloroacetic acid.

    Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: Cyclopropylamine and chloroacetic acid.

    Reduction: Cyclopropylmethylamine.

Scientific Research Applications

2-Chloro-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropylacetamide involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell membrane disruption and fungal cell death. Additionally, it may inhibit certain enzymes involved in DNA synthesis, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

    2-Chloro-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    N-Cyclopropylacetamide: Lacks the chloro substituent.

    2-Bromo-N-cyclopropylacetamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: 2-Chloro-N-cyclopropylacetamide is unique due to the presence of both a chloro group and a cyclopropyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-chloro-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWIVSGEQGESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352827
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19047-31-5
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-cyclopropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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